2-NITROBENZONITRILE-D4
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Overview
Description
2-Nitrobenzonitrile-D4 is a deuterium-labeled derivative of 2-Nitrobenzonitrile. The incorporation of deuterium atoms into the molecular structure makes it a valuable compound in various research applications, particularly in the field of drug development and chemical analysis. The molecular formula of this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzonitrile-D4 typically involves the deuteration of 2-Nitrobenzonitrile. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the catalytic hydrogenation of 2-Nitrobenzonitrile in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and controlled reaction conditions ensures the efficient and high-yield production of the compound. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzonitrile-D4 undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and metal catalysts like Raney nickel or palladium.
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Scientific Research Applications
2-Nitrobenzonitrile-D4 is widely used in scientific research due to its labeled nature. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Nitrobenzonitrile-D4 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule serve as tracers, allowing researchers to track the compound’s behavior in chemical and biological systems. This helps in understanding the molecular targets and pathways involved in various reactions and processes .
Comparison with Similar Compounds
- 2-Nitrobenzonitrile
- 3-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Comparison: 2-Nitrobenzonitrile-D4 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterparts. This labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with the non-labeled compounds .
Properties
CAS No. |
1219795-50-2 |
---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
152.145 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
SWBDKCMOLSUXRH-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] |
Synonyms |
2-NITROBENZONITRILE-D4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.